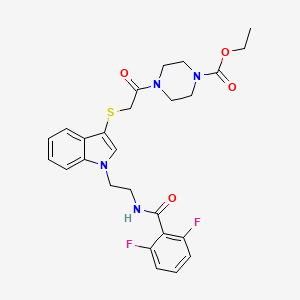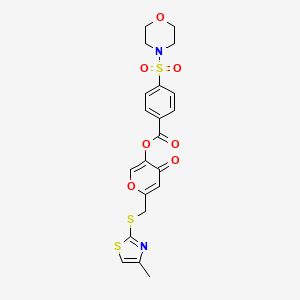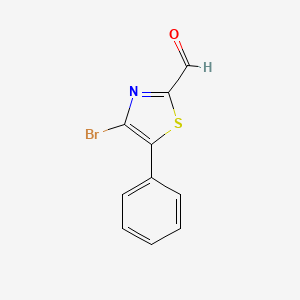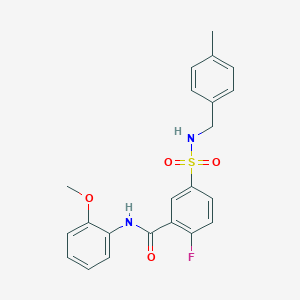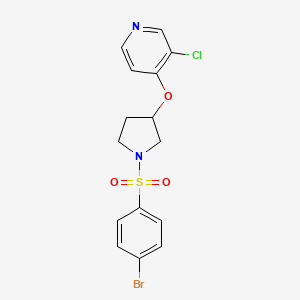
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure analysis of a compound involves understanding its atomic arrangement and chemical bonds. Unfortunately, the specific molecular structure analysis for the requested compound is not available in the retrieved data .Chemical Reactions Analysis
The chemical reactions of a compound depend on its molecular structure and the conditions under which it is subjected. The analysis of chemical reactions involving similar compounds has been studied , but specific reactions involving the requested compound are not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, solubility, melting point, boiling point, and reactivity. Unfortunately, the specific physical and chemical properties for the requested compound are not available in the retrieved data .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation of Novel Compounds
Diastereoselective Synthesis of Benzothiazole β-Lactam Hybrids : A novel approach for the highly diastereoselective synthesis of benzothiazole β-lactam hybrids was developed, starting from benzo[d]thiazol-2-yl)phenol. These compounds demonstrated moderate antimicrobial activities against a range of bacterial strains and showed potential as medicines due to their hemolytic activity and mammalian cell toxicity profiles (Alborz et al., 2018).
Pharmacological Evaluation of Heterocyclic Derivatives : Computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole derivatives, including N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide, was conducted. These compounds showed binding and moderate inhibitory effects in various assays, suggesting their potential for toxicity assessment, tumor inhibition, and analgesic and anti-inflammatory actions (Faheem, 2018).
Synthesis of Piperidine Analgesics : A study focused on the synthesis of 3-methyl-4-(N-phenyl amido)piperidines revealed that the methoxyacetamide pharmacophore produced compounds with optimal analgesic potency and short duration of action, highlighting their potential for short surgical procedures in outpatient settings (Lalinde et al., 1990).
Detection and Analysis in Environmental Studies
Detection of Herbicides in Natural Water : A study on the isolation and detection of dimethenamid and flufenacet, along with their degradates in natural water, provided insight into the environmental impact and transport of these compounds. This research is crucial for understanding the ecological footprint of such herbicides (Zimmerman et al., 2002).
Membrane Bioreactor Technology for Treating Herbicides : The effectiveness of membrane bioreactor (MBR) technology in treating phenoxyacetic and benzoic acid herbicides was demonstrated, showing its potential as an efficient and environmentally friendly method for breaking down toxic herbicides (Ghoshdastidar & Tong, 2013).
Synthesis and Pharmacological Screening of Compounds
Novel VEGF-A Inhibitors : The synthesis of 2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides and their evaluation as potential VEGF-A inhibitors showed promising antiproliferative effects. This highlights their potential in cancer treatment through translational VEGF-A inhibition (Prashanth et al., 2014).
β3-Adrenergic Receptor Agonists in Asthma Treatment : The study of phenolic compounds from the roots of Gastrodia elata Bl. indicated that certain compounds, such as 4-hydroxy-3-methoxybenzaldehyde, possess anti-asthmatic activities, potentially offering new avenues for asthma treatment (Jang, Lee, & Kim, 2010).
Gastroprotective Effects of β3 Adrenoceptor Agonists : Research on β3 adrenergic receptor agonists, such as ZD 7114 and CGP 12177A, showed significant gastroprotective effects in rats, suggesting their potential use in treating gastric ulcers and related conditions (Sevak et al., 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-26-12-11-22-18(25)23(21-20-22)15-9-7-14(8-10-15)19-17(24)13-27-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQWUENKXWYSGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxyacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

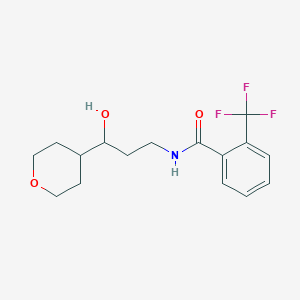


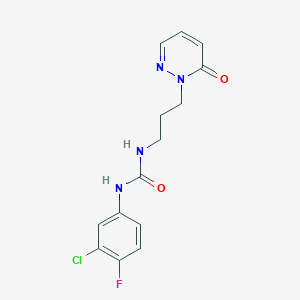
![3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2654248.png)



![N-(3,4-dichlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2654255.png)
